molecular formula C14H16N4O3S B2538982 4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941265-47-0

4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2538982
CAS RN: 941265-47-0
M. Wt: 320.37
InChI Key: IGTMTROAPJKZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as ODQ, is a chemical compound that has been extensively used in scientific research. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), which is an important enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. ODQ has been shown to have various biochemical and physiological effects, making it a highly useful tool for investigating the role of cGMP signaling in different biological processes.

Scientific Research Applications

Cyclooxygenase-2 Inhibitors

A study by Hashimoto et al. (2002) synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to 4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide. These compounds were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Chromatographic Studies

Vandenheuvel and Gruber (1975) explored N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides. The study demonstrated that dimethylformamide dialkylacetals react readily with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent gas-liquid chromatographic properties. This method was applied to the gas-liquid chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood, showcasing its practical applicability to biological studies (Vandenheuvel & Gruber, 1975).

Antimicrobial Activity

Hassan et al. (2009) prepared 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide and converted it to several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These compounds were screened against Gram-positive and Gram-negative bacteria and fungi, with some derivatives showing promising results. This study highlights the potential of such compounds in developing new antimicrobial agents (Hassan et al., 2009).

Enzyme Inhibition and Molecular Docking

A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on various enzyme activities through spectrophotometric assays. These compounds exhibited inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase activities, with molecular docking studies providing insights into the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).

Mechanism of Action

properties

IUPAC Name

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMTROAPJKZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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